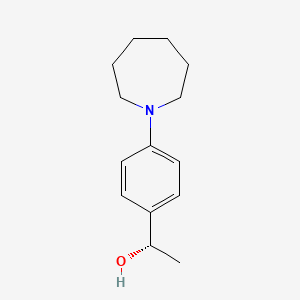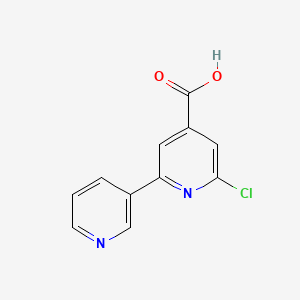
3-(1,2-Thiazol-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2-Thiazol-3-yl)benzoic acid is a heterocyclic compound that features a thiazole ring fused to a benzoic acid moiety. Thiazoles are known for their diverse biological activities and are a prominent structural feature in various natural and synthetic compounds . The incorporation of a thiazole ring into benzoic acid enhances its chemical properties, making it a compound of interest in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-Thiazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with α-haloketones under basic conditions to form the thiazole ring, followed by carboxylation to introduce the benzoic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance production efficiency .
化学反応の分析
Types of Reactions: 3-(1,2-Thiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic ring or the thiazole moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
3-(1,2-Thiazol-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
作用機序
The mechanism of action of 3-(1,2-Thiazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell pathways to induce apoptosis . The exact pathways and targets depend on the specific application and the biological system involved.
類似化合物との比較
Benzothiazole: Shares the thiazole ring but differs in the substitution pattern.
Thiazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
2-(4-Benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides: Complex derivatives with additional functional groups.
Uniqueness: 3-(1,2-Thiazol-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a benzoic acid moiety makes it a versatile compound with diverse applications .
特性
分子式 |
C10H7NO2S |
|---|---|
分子量 |
205.23 g/mol |
IUPAC名 |
3-(1,2-thiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(6-8)9-4-5-14-11-9/h1-6H,(H,12,13) |
InChIキー |
QGRRSMYFQYQZAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13155007.png)










![3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride](/img/structure/B13155074.png)
![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carbonitrile](/img/structure/B13155077.png)
